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Compound of Interest

Compound Name:
2,2-Difluoro-1,3-

dimethylimidazolidine

Cat. No.: B149852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern

medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability,

lipophilicity, and biological activity. Deoxofluorination, the conversion of alcohols and carbonyls

to their corresponding fluoro- and difluoro-derivatives, is a fundamental transformation in this

endeavor. This guide provides an objective, data-driven comparison of three key nucleophilic

deoxofluorinating agents: 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), Diethylaminosulfur

trifluoride (DAST), and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Executive Summary
Each of these reagents presents a unique profile of reactivity, stability, and handling

requirements. DAST, a long-standing workhorse in the field, is known for its high reactivity but

is also notoriously thermally unstable, posing significant safety risks. Deoxo-Fluor was

developed as a more thermally stable alternative to DAST, offering a better safety profile with

comparable or, in some cases, superior performance. DFI is a newer agent, also reported to

have enhanced thermal stability compared to DAST, and is effective for the conversion of

alcohols and carbonyls under mild conditions.[1][2][3] This guide will delve into the available

experimental data to provide a clear comparison of their performance, safety, and operational

considerations.
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Performance Comparison
The choice of a deoxofluorinating agent is critical and depends on the substrate, desired

reaction conditions, and safety tolerance. The following tables summarize the key properties

and performance data for DFI, DAST, and Deoxo-Fluor based on available literature.

Physical and Chemical Properties

Property
2,2-Difluoro-1,3-
dimethylimidazolidi
ne (DFI)

Diethylaminosulfur
trifluoride (DAST)

Bis(2-
methoxyethyl)amin
osulfur trifluoride
(Deoxo-Fluor)

CAS Number 220405-40-3[4] 38078-09-0 202289-38-1[5]

Molecular Formula C₅H₁₀F₂N₂[4] C₄H₁₀F₃NS C₆H₁₄F₃NO₂S[5]

Molecular Weight 136.14 g/mol [4] 161.19 g/mol 221.24 g/mol [5]

Appearance Clear liquid Pale yellow liquid
Yellow to colorless

liquid[5]

Boiling Point 40 °C (Flash Point)[6] 30-32 °C @ 3 mmHg

~140 °C

(Decomposition onset)

[7]

Storage Refrigerator[6] 2-8 °C 2-8 °C

Safety and Stability
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Parameter
2,2-Difluoro-1,3-
dimethylimidazolidi
ne (DFI)

Diethylaminosulfur
trifluoride (DAST)

Bis(2-
methoxyethyl)amin
osulfur trifluoride
(Deoxo-Fluor)

Thermal Stability
Reported to be more

stable than DAST.[8]

Thermally unstable,

can decompose

explosively >90 °C.[9]

More thermally stable

than DAST.[2][3]

Decomposition Onset No specific data found ~90 °C ~140 °C[7]

Handling

Considerations

Flammable liquid,

causes severe skin

burns and eye

damage.[10]

Reacts violently with

water, corrosive,

potentially explosive.

[9]

Reacts violently with

water to form HF,

handle in a dry

atmosphere.[5][11]

Experimental Data: Deoxofluorination Yields
Direct comparative studies of all three reagents under identical conditions are limited in the

literature. The following table compiles available yield data for the deoxofluorination of

representative substrates. It is important to note that reaction conditions may vary between

different sources, affecting direct comparability.

Substrate Product Reagent Yield (%) Reference

4-Nitrobenzyl

alcohol

4-Nitrobenzyl

fluoride
DAST 72 [9]

α-Hydroxy-β-

ketoester

α-Fluoro-β-

ketoester
DAST High yields [12]

Diaryl Ketones
Diaryldifluoromet

hanes
Deoxo-Fluor

61-95 (electron-

withdrawing

groups), 13

(electron-

donating groups)

[7]
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Detailed and standardized experimental protocols are crucial for reproducible and safe

execution of deoxofluorination reactions.

Deoxofluorination of an Alcohol using DAST
Materials:

Alcohol (1.0 eq)

Diethylaminosulfur trifluoride (DAST) (1.1 - 1.2 eq)

Anhydrous Dichloromethane (CH₂Cl₂)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Ice water

Procedure:

In a fume hood, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).

At room temperature, add DAST (1.1 mmol) dropwise to the solution.

Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by Thin

Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by adding ice water (3 mL) and

dichloromethane (10 mL).

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography.[9]
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Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. All

operations should be conducted in a well-ventilated fume hood with appropriate personal

protective equipment.

Deoxofluorination of a Carbonyl Compound using
Deoxo-Fluor
Materials:

Carbonyl compound (1.0 eq)

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (3.0 eq)

Anhydrous Dichloromethane (CH₂Cl₂)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Water

Brine solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve the carbonyl compound (1 eq) in anhydrous dichloromethane (20 volumes).

Cool the solution to 0 °C under a nitrogen atmosphere.

Add Deoxo-Fluor (3 eq) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by TLC.

Quench the reaction with a saturated solution of NaHCO₃.

Extract the mixture with dichloromethane twice.
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Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5

volumes).

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography.[3]

Safety Note: Deoxo-Fluor reacts violently with water, releasing highly corrosive HF gas. All

operations must be handled in a dry atmosphere with appropriate personal protective

equipment.[3][5]

Deoxofluorination using DFI
A detailed, standardized experimental protocol for deoxofluorination using DFI was not

available in the searched literature. However, it is reported to be a useful deoxo-fluorinating

agent for the conversion of alcohols to monofluorides and aldehydes/ketones to gem-

difluorides under mild conditions.[1][13]

Reaction Mechanisms
The deoxofluorination of alcohols and carbonyls by these reagents generally proceeds through

a nucleophilic substitution pathway.

Deoxofluorination of Alcohols
The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the

fluorinating agent. This is followed by the expulsion of a leaving group and subsequent

nucleophilic attack by a fluoride ion on the carbon atom, leading to the fluorinated product. For

chiral alcohols, the reaction with DAST and Deoxo-Fluor often proceeds with an inversion of

stereochemistry, suggesting an Sₙ2-type mechanism.[9]
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Step 1: Activation of Alcohol

Step 2: Nucleophilic Substitution

Alcohol (R-OH) Alkoxyaminosulfur difluoride intermediateNucleophilic attack on Sulfur

DFI / DAST / Deoxo-Fluor

Alkyl Fluoride (R-F)

Sₙ1 or Sₙ2 attack by F⁻

F⁻

Click to download full resolution via product page

Caption: General mechanism for the deoxofluorination of alcohols.

Deoxofluorination of Carbonyls
For carbonyl compounds, the reaction is believed to proceed via initial activation of the

carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride. A

subsequent elimination and another fluoride attack lead to the gem-difluorinated product.

Aldehyde/Ketone (R₂C=O) Activated Carbonyl IntermediateActivation by Reagent Fluorinated IntermediateFluoride attack gem-Difluoride (R₂CF₂)Further reaction with Reagent

Click to download full resolution via product page

Caption: Simplified pathway for the deoxofluorination of carbonyls.

Synthesis of Reagents
DAST Synthesis
DAST is typically synthesized by the reaction of sulfur tetrafluoride (SF₄) with

diethylaminotrimethylsilane.
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Deoxo-Fluor Synthesis
Deoxo-Fluor is prepared by reacting the N-trimethylsilyl derivative of bis(2-methoxyethyl)amine

with sulfur tetrafluoride (SF₄).[2]

DFI Synthesis
A detailed, readily available experimental protocol for the synthesis of DFI was not found in the

reviewed literature.

Conclusion and Recommendations
The selection of a deoxofluorinating agent requires a careful balance of reactivity, safety, and

substrate compatibility.

DAST remains a highly effective and versatile reagent for a broad range of substrates.

However, its significant thermal instability and reactivity with water necessitate stringent

safety precautions and limit its scalability.

Deoxo-Fluor presents a safer alternative to DAST due to its enhanced thermal stability. It

exhibits comparable or even superior reactivity in many cases, making it a more suitable

choice for larger-scale reactions or those requiring elevated temperatures.

DFI is a promising newer reagent with reported high thermal stability and effectiveness under

mild conditions. However, the lack of comprehensive, publicly available comparative data

and detailed experimental protocols currently limits its widespread adoption in comparison to

DAST and Deoxo-Fluor.

For researchers and drug development professionals, Deoxo-Fluor represents a favorable

balance of reactivity and safety for general deoxofluorination needs. DAST may still be the

reagent of choice for specific transformations where its high reactivity is essential, provided that

the associated risks can be effectively managed. Further independent studies directly

comparing the performance and safety of DFI against DAST and Deoxo-Fluor under

standardized conditions are warranted to fully assess its potential as a valuable tool in the

fluorination toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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